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Compound of Interest

Compound Name: 3,5-Dinitrosalicylaldehyde

Cat. No.: B1217618

Introduction

3,5-Dinitrosalicylaldehyde, also known as 2-hydroxy-3,5-dinitrobenzaldehyde, is a pivotal
intermediate in synthetic organic chemistry.[1][2][3] With the molecular formula C7H4aN20e and
a molecular weight of 212.12 g/mol , this pale yellow crystalline solid serves as a versatile
building block for a variety of more complex molecules.[4] Its applications are extensive,
ranging from the preparation of sophisticated salicyldimine ligands and chiral Schiff base
complexes for catalysis to the synthesis of 3-hydroxycoumarins and chromogenic substrates
for enzyme assays.[5]

Given its foundational role, unambiguous structural confirmation is paramount for researchers
in synthetic chemistry and drug development. Spectroscopic techniques, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy,
provide a detailed molecular fingerprint. This guide offers an in-depth analysis of the
spectroscopic data for 3,5-Dinitrosalicylaldehyde, presenting not just the data itself, but the
underlying principles and experimental causality that inform its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 3,5-Dinitrosalicylaldehyde, both 1H and 13C NMR provide definitive
evidence of its structure. The strong electron-withdrawing nature of the two nitro groups (-NO2)
and the aldehyde group (-CHO) profoundly influences the chemical environment of the
aromatic protons and carbons, leading to characteristic downfield shifts.
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Molecular Structure and NMR Assighments

To facilitate the discussion of NMR data, the atoms of 3,5-Dinitrosalicylaldehyde are
numbered as shown below. This numbering scheme will be used for the assignment of specific
signals in the spectra.

Caption: Numbering scheme for 3,5-Dinitrosalicylaldehyde.

'H NMR Spectroscopy

The proton NMR spectrum is characterized by four distinct signals in the downfield region, a
direct consequence of the deshielding effects of the aromatic ring and its electron-withdrawing
substituents.

Table 1: Predicted 'H NMR Data for 3,5-Dinitrosalicylaldehyde

] Predicted Chemical Lo
Assigned Proton . Multiplicity Notes
Shift (6, ppm)

Highly deshielded due
to strong
intramolecular H-

H (Phenolic, -OH) >115 Singlet (broad) bonding with the
aldehyde carbonyl
and electron

withdrawal.

) Characteristic region
H (Aldehyde, -CHO) 9.9-105 Singlet
for aldehyde protons.

Significantly downfield
due to ortho/para

H6 8.8-9.2 Doublet (d) o )
positioning relative to

nitro groups.

Downfield shift due to
H4 8.6-9.0 Doublet (d) ortho positioning to a

nitro group.
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Note: Data is predicted based on established chemical shift principles for a sample in CDCls.[6]
Actual values may vary based on solvent and concentration.

Interpretation:

e Phenolic Proton (-OH): The most downfield signal is assigned to the hydroxyl proton. Its
significant deshielding beyond 11.5 ppm is a classic indicator of strong intramolecular
hydrogen bonding to the adjacent carbonyl oxygen. This interaction restricts its rotation and
places it in a deshielding environment.

o Aldehyde Proton (-CHO): The singlet in the 9.9-10.5 ppm range is unequivocally assigned to
the aldehyde proton. This is a standard chemical shift region for this functional group.

o Aromatic Protons (H4, H6): The two remaining signals belong to the aromatic protons. Both
are observed at very high chemical shifts due to the powerful cumulative electron-
withdrawing effect of the two nitro groups and the aldehyde group. H6 is typically slightly
more deshielded than H4 due to being para to one nitro group and ortho to another. They
appear as doublets due to meta-coupling (*JHH), although this coupling is often small (~2-3
Hz) and may cause the signals to appear as sharp singlets depending on instrument
resolution.

3C NMR Spectroscopy

The 3C NMR spectrum provides complementary information, confirming the presence of seven
distinct carbon environments.

Table 2: Predicted 3C NMR Data for 3,5-Dinitrosalicylaldehyde
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Predicted Chemical Shift

Assigned Carbon Notes
(3, ppm)
Carbonyl carbon, highly
C7 (Aldehyde, C=0) 188 - 192 _
deshielded.
Aromatic carbon attached to
C2 (C-OH) 160 - 164
the hydroxyl group.
Aromatic carbons attached to
C3, C5 (C-NO2) 145 - 155 _
nitro groups.
C1 138 - 142 Quaternary aromatic carbon.
Aromatic carbon bearing a
C6 128 - 132
proton.
Aromatic carbon bearing a
C4 124 - 128

proton.

Note: Data is predicted based on established principles. Specific experimental data has been
noted but is not publicly detailed.[1]

Interpretation: The chemical shifts are consistent with the proposed structure. The aldehyde
carbonyl carbon (C7) is the most deshielded, appearing around 190 ppm. The carbon attached
to the phenolic oxygen (C2) is also significantly downfield. The carbons directly bonded to the
strongly electron-withdrawing nitro groups (C3 and C5) are found in the 145-155 ppm range,
while the protonated aromatic carbons (C4 and C6) appear at higher field.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and accuracy of the acquired data.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/75571
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Standard workflow for NMR spectroscopic analysis.

Sample Preparation: Accurately weigh 5-10 mg of 3,5-Dinitrosalicylaldehyde. Dissolve the
sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d
(CDCls), in a clean, dry vial.[6] Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field
is "locked" using the deuterium signal from the solvent. The probe is tuned to the appropriate
frequencies for *H and 13C, and the magnetic field is shimmed to optimize its homogeneity,
which maximizes spectral resolution.

Data Acquisition: Acquire the *H spectrum, followed by the broadband proton-decoupled 13C
spectrum. Standard pulse programs are used for both experiments.

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via
a Fourier Transform. The resulting spectrum is then phase-corrected and baseline-corrected.
Chemical shifts are referenced relative to an internal standard (e.g., Tetramethylsilane, TMS,

at 0.00 ppm) or the residual solvent peak (e.g., CHCIsz at 7.26 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The IR spectrum of 3,5-Dinitrosalicylaldehyde displays characteristic absorption bands for its
hydroxyl, aldehyde, and nitro groups.

Table 3: Key IR Absorption Bands for 3,5-Dinitrosalicylaldehyde
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Wavenumber . . . .
( 1 Vibration Type Functional Group Intensity
cm-
3200 - 3400 O-H Stretch Phenolic -OH Broad, Medium
~2850, ~2750 C-H Stretch Aldehyde (-CHO) Medium, Sharp
~1680 C=0 Stretch Aldehyde (-CHO) Strong, Sharp
~1600, ~1470 C=C Stretch Aromatic Ring Medium-Strong
N-O Asymmetric )
~1530 Nitro (-NOz2) Very Strong
Stretch
N-O Symmetric )
~1350 Nitro (-NO2) Very Strong

Stretch

Note: Data is compiled from typical IR ranges and data for related compounds.[8][9] Spectra
are often recorded using a KBr pellet.[1]

Interpretation:

o O-H Region: A broad absorption band centered around 3200-3400 cm~! is indicative of the
O-H stretching vibration of the phenolic group. The broadness is due to the intramolecular
hydrogen bonding.

e C-H Region: Two medium-intensity peaks are expected around 2850 and 2750 cm™1. This
pair of bands is a hallmark of the C-H stretch in an aldehyde group (Fermi resonance).

o Carbonyl Region: A strong, sharp peak around 1680 cm~ corresponds to the C=0 stretching
vibration of the aldehyde. Its frequency is slightly lowered from a typical aromatic aldehyde
(~1700 cm~?) due to the intramolecular hydrogen bond which weakens the C=0 double
bond.

e Nitro Group Region: The most intense and defining peaks in the spectrum are the N-O
stretches of the two nitro groups. A very strong band around 1530 cm~1 is assigned to the
asymmetric stretch, and another very strong band around 1350 cm~1 is assigned to the
symmetric stretch. The presence of both strong absorptions is definitive proof of the nitro
groups.
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e Aromatic Region: Absorptions for the aromatic C=C stretching vibrations are visible around
1600 and 1470 cm™1,

Experimental Protocol: FT-IR Analysis (KBr Pellet)

Sample Preparation Data Acquisition

Grind 1-2 mg of sample Place mixture into Apply pressure to form a Place pellet in the Acquire background spectrum
with ~100 mg of dry KBr apellet press transparent pellet FT-IR spectrometer (air)

Acquire sample spectrum atio sa
(typically 16-32 scans)

Click to download full resolution via product page
Caption: Standard workflow for FT-IR spectroscopic analysis.

o Sample Preparation: Grind 1-2 mg of 3,5-Dinitrosalicylaldehyde with approximately 100
mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

» Pellet Formation: Transfer the powder to a pellet press die and apply several tons of
pressure to form a thin, transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First,
run a background scan to measure the spectrum of the ambient atmosphere. Then, acquire
the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise
ratio.

o Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to remove contributions from atmospheric CO2z and water
vapor, yielding the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Conjugated systems, such as the aromatic ring in 3,5-Dinitrosalicylaldehyde, absorb UV or
visible light to promote electrons from a lower energy molecular orbital to a higher energy one.
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The presence of the aldehyde, hydroxyl, and nitro groups extends the conjugation and
influences the absorption wavelengths.

Table 4: Expected UV-Vis Absorption Data for 3,5-Dinitrosalicylaldehyde in Ethanol

Molar Absorptivity Electronic

Expected Amax (nm) . Chromophore
(€) Transition
~340 - 360 Low (e < 1,000) n-m C=0, -NO2
Moderate (¢ = 1,000- )
~280 - 310 m - T Benzenoid
5,000)
~240 - 260 High (¢ > 10,000) - TT* Nitro-aromatic system

Note: Data is estimated based on analysis of related nitrobenzaldehyde compounds.[6][10][11]
The exact Amax and € values are highly dependent on the solvent.

Interpretation: The UV-Vis spectrum is expected to show multiple absorption bands.

e n - Tt Transitions:* A weak absorption band is expected at longer wavelengths (~350 nm).
This corresponds to the promotion of a non-bonding electron (from the oxygen atoms of the
carbonyl and nitro groups) to an anti-bonding 1t* orbital. These transitions are typically of low
intensity.[6][10]

e TU — T Transitions:* More intense absorptions occur at shorter wavelengths. The band
around 300 nm can be attributed to electronic transitions within the substituted benzene ring
itself. A much stronger band is expected near 250 nm, arising from a 1 — TT* transition
involving the entire conjugated system, significantly influenced by the nitro groups.[6][10]

Experimental Protocol: UV-Vis Analysis

Sample Preparation Data Acquisition Data Processing

Prepare a stock solution of Perform serial dilutions to Fill a quartz cuvette Acquire baseline spectrum Replace blank with sample solution Scan absorbance from
known concentration in et thanol obtain a solution with A < 1.5 with pure solvent (blank) a P! P Pl ~200 to 600 nm

Identify wavelengths of
maximum absorbance (Amax)
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Caption: Standard workflow for UV-Vis spectroscopic analysis.

o Sample Preparation: Prepare a stock solution of 3,5-Dinitrosalicylaldehyde of a precise
concentration (e.g., 1 mg in 100 mL) in a UV-grade solvent such as ethanol. From this stock,
prepare a dilution that gives a maximum absorbance reading between 0.5 and 1.5 to ensure
adherence to the Beer-Lambert law.

o Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with
the pure solvent (the blank) and another with the sample solution.

o Baseline Correction: Place the blank cuvette in the sample and reference beams and run a
baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600
nm).

o Sample Measurement: Replace the blank in the sample beam with the sample cuvette and
acquire the absorption spectrum. The instrument software will automatically subtract the
baseline and plot absorbance versus wavelength. The wavelengths of maximum absorbance
(Amax) are then identified from the spectrum.

Conclusion

The spectroscopic profile of 3,5-Dinitrosalicylaldehyde is distinct and well-defined by the
combination of its functional groups. *H and 13C NMR spectroscopy confirm the precise
arrangement of protons and carbons in the highly deshielded aromatic system. FT-IR
spectroscopy provides unambiguous evidence for the key hydroxyl, aldehyde, and, most
prominently, the dual nitro functionalities. Finally, UV-Vis spectroscopy reveals the electronic
transitions characteristic of its extended conjugated system. Together, these techniques provide
a robust and comprehensive analytical toolkit for the unequivocal identification and quality
assessment of this important chemical intermediate, ensuring its integrity for use in research
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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